molecular formula C15H11ClN2O B5627494 3-benzyl-5-(4-chlorophenyl)-1,2,4-oxadiazole

3-benzyl-5-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5627494
M. Wt: 270.71 g/mol
InChI Key: VYQVHMFLILNFHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives involves strategic chemical reactions, leveraging the characteristic reactivity of oxadiazole rings. For instance, the synthesis and structural analysis of similar compounds reveal methods like the reaction of benzyl cyanide with nitric oxide under specific conditions, leading to derivatives including the 1,2,4-oxadiazole ring (Bohle & Perepichka, 2009).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives, such as the title compound, exhibits specific dihedral angles and interactions within its crystal structure. Notably, the 1,2,4-oxadiazole ring demonstrates distinct dihedral angles with adjacent benzyl and chlorophenyl rings, contributing to its stability and reactivity characteristics (Fun et al., 2011).

Chemical Reactions and Properties

1,2,4-Oxadiazole derivatives undergo various chemical reactions, including interactions with hydrogen bonds and weak C—H⋯π interactions, which play a crucial role in their chemical behavior and potential applications in material science and pharmacology (Fun et al., 2011).

properties

IUPAC Name

3-benzyl-5-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-13-8-6-12(7-9-13)15-17-14(18-19-15)10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQVHMFLILNFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-5-(4-chlorophenyl)-1,2,4-oxadiazole

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